Cas no 53761-31-2 (2,4(1H,3H)-Pyrimidinedione,5-(2-hydroxypropyl)-)
53761-31-2 structure
Product Name:2,4(1H,3H)-Pyrimidinedione,5-(2-hydroxypropyl)-
CAS-nummer:53761-31-2
MF:C7H10N2O3
MW:170.165901660919
CID:380781
PubChem ID:299875
Update Time:2025-04-19
2,4(1H,3H)-Pyrimidinedione,5-(2-hydroxypropyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,4(1H,3H)-Pyrimidinedione,5-(2-hydroxypropyl)-
- 5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione
- 5-(2-Hydroxy-2-methylethyl)uracil
- 5-(2-hydroxypropyl)-1H,3H-pyrimidine-2,4-dione
- 5-(2-hydroxy-propyl)-1H-pyrimidine-2,4-dione
- 5-(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione
- AC1L6V8Z
- NSC173722
- DTXSID40306033
- NSC-173722
- 53761-31-2
-
- Inchi: 1S/C7H10N2O3/c1-4(10)2-5-3-8-7(12)9-6(5)11/h3-4,10H,2H2,1H3,(H2,8,9,11,12)
- InChI-sleutel: ZSKJDRZQWNMCPC-UHFFFAOYSA-N
- LACHT: OC(C)CC1=CNC(NC1=O)=O
Berekende eigenschappen
- Exacte massa: 170.0692
- Monoisotopische massa: 170.06914219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 2
- Complexiteit: 247
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -1
- Topologisch pooloppervlak: 78.4Ų
Experimentele eigenschappen
- PSA: 78.43
- LogboekP: -1.01350
2,4(1H,3H)-Pyrimidinedione,5-(2-hydroxypropyl)- Gerelateerde literatuur
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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